molecular formula C16H23N5OS B12018275 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide CAS No. 618441-38-6

2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide

Cat. No.: B12018275
CAS No.: 618441-38-6
M. Wt: 333.5 g/mol
InChI Key: XSNHEVXQFPHRBK-UHFFFAOYSA-N
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Description

2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide typically involves the reaction of 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol with N-phenyl-N-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-isobutyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-Amino-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide

Uniqueness

Compared to similar compounds, 2-((4-Amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-phenyl-N-propylacetamide stands out due to its unique structural features and potential applications. The presence of the isopropyl and phenyl groups contributes to its distinct chemical properties and biological activities.

Properties

CAS No.

618441-38-6

Molecular Formula

C16H23N5OS

Molecular Weight

333.5 g/mol

IUPAC Name

2-[(4-amino-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propylacetamide

InChI

InChI=1S/C16H23N5OS/c1-4-10-20(13-8-6-5-7-9-13)14(22)11-23-16-19-18-15(12(2)3)21(16)17/h5-9,12H,4,10-11,17H2,1-3H3

InChI Key

XSNHEVXQFPHRBK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C(C)C

Origin of Product

United States

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